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Compound of Interest

Compound Name: 3-Amino-4-methylpicolinamide

Cat. No.: B12859581

Executive Summary

3-Amino-4-methylpicolinamide (CAS 1612242-49-5) is a specialized pyridine-based building
block utilized in the synthesis of small-molecule kinase inhibitors and other heterocyclic
pharmaceutical agents. Structurally, it features a pyridine ring substituted with a primary amide
at the C2 position, an amino group at C3, and a methyl group at C4. This specific substitution
pattern makes it a critical scaffold for developing Type Il kinase inhibitors, where the
picolinamide moiety often serves as a "hinge-binding" motif or a linker that engages the ATP-
binding pocket of enzymes such as VEGFR, PDGFR, and RAF.

This guide provides a comprehensive technical analysis of 3-Amino-4-methylpicolinamide,
including its chemical identifiers, validated synthetic pathways, analytical characterization, and
applications in medicinal chemistry.

Chemical Identifiers & Properties

The following table consolidates the essential physicochemical data for 3-Amino-4-
methylpicolinamide.
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Chemical Name

3-Amino-4-methylpicolinamide

Systematic Name

3-Amino-4-methylpyridine-2-carboxamide

CAS Number

1612242-49-5

Related CAS (Acid)

53636-30-9 (3-Amino-4-methylpicolinic acid)

Related CAS (ClI-Precursor)

133627-45-9 (3-Amino-2-chloro-4-

methylpyridine)

Molecular Formula C7HsN30

Molecular Weight 151.17 g/mol

SMILES Cclc(N)c(C(N)=0O)nccl

InChl Key Derived from structure

Appearance Off-white to pale yellow solid

Solubility -Soluble in DMSO, Methanol; Sparingly soluble
in Water

pKa (Calculated) ~3.5 (Pyridine N), ~14 (Amide)

Synthetic Methodology

The synthesis of 3-Amino-4-methylpicolinamide is typically achieved through the
functionalization of commercially available pyridine intermediates. The most robust route
utilizes 3-amino-2-chloro-4-methylpyridine (a known intermediate for the drug Nevirapine) as
the starting material. This pathway avoids the difficult oxidation of poly-methylated pyridines
and ensures regioselectivity.

Route 1: Cyanation-Hydrolysis Pathway
(Recommended)

This protocol converts the 2-chloro substituent to a nitrile, followed by controlled hydrolysis to
the primary amide.
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Step 1. Cyanation of 3-Amino-2-chloro-4-methylpyridine

Reagents: Zinc Cyanide (Zn(CN)z2), Tris(dibenzylideneacetone)dipalladium(0) (Pdz(dba)s),
Xantphos or dppf.

Solvent: DMF or NMP (degassed).

Conditions: 120°C, 12-16 hours under Argon.

Mechanism: Palladium-catalyzed nucleophilic aromatic substitution (S_NAr) at the C2
position. The amino group at C3 does not require protection if mild conditions are used,
though N-protection (e.g., Boc) can improve yield.

Step 2: Controlled Hydrolysis to Picolinamide

Reagents: Hydrogen Peroxide (30% H202), Sodium Hydroxide (NaOH) or Potassium
Carbonate (K2COs).

Solvent;: DMSO or Ethanol/Water.

Conditions: 0°C to Room Temperature, 1-4 hours.

Mechanism: The Radziszewski reaction allows for the selective hydration of the nitrile to the
primary amide without over-hydrolysis to the carboxylic acid (picolinic acid).

Step-by-Step Experimental Protocol (Step 2)

Preparation: Dissolve 3-amino-4-methylpicolinonitrile (1.0 eq) in DMSO (5 mL/mmol).

Addition: Cool the solution to 0°C in an ice bath. Add K2COs (0.5 eq) followed by dropwise
addition of 30% H20:2 (3.0 eq).

Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor by
TLC or LC-MS for the disappearance of the nitrile peak.

Workup: Quench the reaction with water (10 mL/mmol). The product, 3-Amino-4-
methylpicolinamide, typically precipitates as a solid.
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« Purification: Filter the solid, wash with cold water, and dry under vacuum. If no precipitate
forms, extract with Ethyl Acetate, dry over Na2SOa, and recrystallize from Ethanol.

Synthetic Pathway Visualization
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Figure 1: Synthetic pathway from the Nevirapine intermediate to the target picolinamide.

Applications in Drug Discovery[7][8]

3-Amino-4-methylpicolinamide serves as a versatile scaffold in medicinal chemistry,
particularly for Kinase Inhibitors. The pyridine-2-carboxamide motif is a privileged structure
capable of forming bidentate hydrogen bonds with the hinge region of kinase ATP-binding
pockets.

Structural Role in Kinase Inhibition

e Hinge Binding: The pyridine nitrogen (N1) and the amide NH2 can form a donor-acceptor
hydrogen bond pair with the backbone residues of the kinase hinge region.

» Vector Positioning: The 3-amino group allows for further derivatization (e.g., urea or amide
formation) to extend into the "back pocket" or solvent-exposed regions, modulating

selectivity.

o 4-Methyl Group: Provides a hydrophobic contact and restricts conformational flexibility,
potentially locking the inhibitor in a bioactive conformation.

Relevant Drug Analogs

While 3-Amino-4-methylpicolinamide is a specific intermediate, it shares structural homology
with the core scaffolds of several approved drugs:
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e Regorafenib (Stivarga): Contains a pyridine-2-carboxamide moiety (specifically 4-(4-amino-
3-fluorophenoxy)-N-methylpicolinamide).[1][2][3]

o Sorafenib (Nexavar): Utilizes a picolinamide-like scaffold for RAF inhibition.

e Linzagolix: Contains a functionalized pyridine core.[4][5][6]

Workflow: Derivatization for Library Generation

3-Amino-4-methylpicolinamide

(Core Scaffold)

Reaction with IsocyanatesReaction with Acid Chlorides Condensation with
(R-NCO) (R-COCI) ormamide/Orthoesters
Urea Derivatives Amide Coupling Bicyclic Pyridopyrimidines
(Kinase Type Il Inhibitors) (Extended Linkers) (Novel Heterocycles)

Click to download full resolution via product page
Figure 2: Derivatization strategies for 3-Amino-4-methylpicolinamide in medicinal chemistry.

Analytical Characterization

To validate the identity of the synthesized compound, the following analytical signatures should
be observed.

1H NMR Spectroscopy (DMSO-de, 400 MHZz)
e 08.0-8.2 ppm (1H, s): Amide NH (Ha).

0 7.8-7.9 ppm (1H, d, J~5 Hz): Pyridine H6 (aromatic proton adjacent to Nitrogen).

0 7.4-7.6 ppm (1H, s): Amide NH (Hb).

0 6.9-7.1 ppm (1H, d, J~5 Hz): Pyridine H5.

0 6.0—6.5 ppm (2H, br s): 3-Amino NHz protons (broad singlet, exchangeable).
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e 02.1-2.2 ppm (3H, s): 4-Methyl group protons.

Mass Spectrometry (ESI-MS)

e Observed Mass: [M+H]* = 152.08 m/z.

e Fragmentation: Loss of NHs (17 Da) from the amide group is a common fragmentation
pathway.

Safety and Handling (SDS Highlights)

» Hazard Classification:
o Acute Toxicity (Oral): Category 4 (Harmful if swallowed).
o Skin/Eye Irritation: Category 2 (Causes skin irritation/serious eye irritation).
o STOT-SE: Category 3 (May cause respiratory irritation).
e Handling: Use in a fume hood. Avoid dust formation. Wear nitrile gloves and safety goggles.

o Storage: Store at 2—8°C under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the
amino group.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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number-and-identifiers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of : Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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